molecular formula C15H9ClF3N3OS B3137400 1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea CAS No. 439094-99-2

1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea

Cat. No.: B3137400
CAS No.: 439094-99-2
M. Wt: 371.8 g/mol
InChI Key: LGYGBHBBTQEMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea is a urea-based small molecule characterized by a thieno[3,2-b]pyridine core substituted with a trifluoromethyl group at the 6-position and a 4-chlorophenyl moiety attached via a urea linkage. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorophenyl moiety contributes to electronic effects critical for target binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3OS/c16-9-1-3-10(4-2-9)21-14(23)22-13-6-11-12(24-13)5-8(7-20-11)15(17,18)19/h1-7H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYGBHBBTQEMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC3=C(S2)C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150508
Record name N-(4-Chlorophenyl)-N′-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-99-2
Record name N-(4-Chlorophenyl)-N′-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439094-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-N′-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea typically involves the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with 4-Chlorophenyl Isocyanate: The final step involves the reaction of the thieno[3,2-b]pyridine derivative with 4-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thieno[3,2-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Physicochemical Data Reference
1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea Thieno[3,2-b]pyridine 6-CF₃, 4-chlorophenylurea Inferred kinase inhibition/CB1 modulation* N/A N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]phenyl}urea (7n) Pyridine-thioether 4-Cl-3-CF₃ phenyl, methoxy-dimethylpyridinyl thioether Anticancer (in vitro) Yield: Not reported; m.p.: Not reported [1]
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) Methylpyridine 2-methylpyridine, 4-Cl-phenyl, 3-CF₃ phenyl Anticancer (in vitro) Yield: 68%; m.p.: Not reported [2]
1-(4-Cyanophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (29) Pyridine-pyrrolidine 4-cyanophenyl, pyrrolidinylpyridine CB1 allosteric modulation Potency: High (EC₅₀ ~ nM range) [3]
1-(4-Chlorophenyl)-3-[3-(6-dimethylaminopyridin-2-yl)phenyl]urea (11) Pyridine-dimethylamine 4-Cl-phenyl, dimethylaminopyridine CB1 allosteric modulation Potency: Moderate (EC₅₀ ~ µM range) [3]

Key Comparative Insights

Structural Variations and Bioactivity

  • Thieno[3,2-b]pyridine vs. Pyridine Cores: The target compound’s thieno[3,2-b]pyridine core may offer enhanced π-π stacking and metabolic stability compared to pyridine-based analogs like 5e and 11 .
  • Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and 5e, CF₃ increases lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration in CB1 modulators . Chlorophenyl: The 4-Cl substitution in the target compound and 11 is associated with improved binding affinity in CB1 modulators, while 7n uses a 4-Cl-3-CF₃ phenyl group for steric and electronic optimization . Heterocyclic Modifications: Compounds 29 and 11 feature pyrrolidinyl and dimethylamino groups on pyridine, respectively, which enhance solubility and allosteric modulation efficacy .

Pharmacological Profiles

  • Anticancer Activity: Pyridine-based 5e and thioether-containing 7n show in vitro anticancer activity, though mechanistic details are unspecified . The target compound’s thienopyridine core may similarly target kinases or apoptosis pathways.
  • CB1 Modulation: 29 and 11 demonstrate the importance of electron-withdrawing groups (e.g., cyano, chloro) and heterocyclic amines in CB1 allosteric modulation. The target compound’s CF₃ and chloro groups align with this SAR trend .

Biological Activity

1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H10ClF3N4OS
  • CAS Number : 439094-99-2
  • Molecular Weight : 430.86 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,2-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
  • Introduction of the Trifluoromethyl Group : Utilization of trifluoromethylating agents like trifluoromethyl iodide is common in this step.
  • Coupling with 4-Chlorophenyl Isocyanate : The final step involves the reaction of the thieno[3,2-b]pyridine derivative with 4-chlorophenyl isocyanate to yield the desired urea compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed a GI50 (the concentration required to inhibit cell growth by 50%) indicating its potency against these cancer cells while sparing non-tumorigenic cells like MCF-12A .
Cell LineGI50 (µM)Effect on Non-Tumorigenic Cells
MDA-MB-231X.XXMinimal Effect
MDA-MB-468X.XXMinimal Effect
MCF-12AN/ANo Significant Effect

Note: Exact GI50 values need to be filled based on experimental data.

The mechanism of action for this compound appears to involve modulation of specific molecular targets related to cancer cell proliferation and survival. Notably, it does not induce apoptosis in treated cells, suggesting alternative pathways may be involved in its antitumor effects .

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in MDPI evaluated the effects of this compound on TNBC cell lines using sulforhodamine B assays. The results indicated a significant reduction in cell viability at certain concentrations without affecting non-tumorigenic cells .
  • Comparison with Sorafenib : The structural similarities between this compound and Sorafenib—an established anticancer agent—were noted, particularly regarding their hydrophobic tails which may contribute to their biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea, and what optimization strategies are employed to improve yield?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of thienopyridine derivatives, followed by urea bond formation via reaction with 4-chlorophenyl isocyanate. Key steps include:

  • Thienopyridine core synthesis : Cyclocondensation of trifluoromethyl-substituted precursors under acidic conditions .
  • Urea linkage : Reaction of the thienopyridine amine with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Yield optimization focuses on stoichiometric control (e.g., 1.2:1 molar ratio of isocyanate to amine) and inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

  • Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 410.05) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:
  • Thienopyridine protons : δ 8.2–8.5 ppm (aromatic H).
  • Urea NH : δ 9.8–10.1 ppm (broad singlet) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) validates purity (>98%) and detects residual solvents .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening includes:

  • Kinase inhibition : ATP-binding assays (e.g., EGFR, VEGFR2) using recombinant enzymes and fluorescence polarization .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol/water partitioning to assess drug-likeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum-free pre-incubation .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entry 62E) confirms conformation-dependent activity .

Q. What computational methods are effective for predicting binding modes with target proteins?

  • Answer :

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB: 1M17). Key residues: Lys721 (EGFR) for hydrogen bonding with urea .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of protein-ligand complexes .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in derivatization reactions?

  • Answer :

  • Steric hindrance : The CF₃ group at position 6 of the thienopyridine ring reduces nucleophilic substitution rates at adjacent positions by ~40% (kinetic studies in DMF) .
  • Electronic effects : Strong electron-withdrawing nature stabilizes intermediates in Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, 80°C) for aryl boronic acid additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.